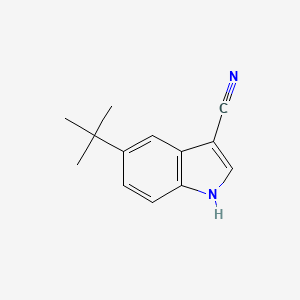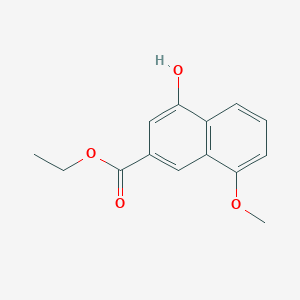![molecular formula C9H10O2S B8788591 2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B8788591.png)
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol
概要
説明
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring attached to an ethane-1-thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol typically involves the reaction of piperonal with thiol-containing reagents. One common method involves the treatment of piperonal with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Addition: The double bonds in the benzo[d][1,3]dioxole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Addition: Electrophiles such as bromine (Br₂) and chlorine (Cl₂) can be used in addition reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted derivatives depending on the reagent used.
Addition: Halogenated derivatives of the benzo[d][1,3]dioxole ring.
科学的研究の応用
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)ethanamine: Similar structure but with an amine group instead of a thiol group.
2-(Benzo[d][1,3]dioxol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(Benzo[d][1,3]dioxol-5-yl)methanamine: Similar structure but with a methanamine group.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows the compound to participate in specific reactions, such as disulfide bond formation, which is not possible with its amine or hydroxyl analogs.
特性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)ethanethiol |
InChI |
InChI=1S/C9H10O2S/c12-4-3-7-1-2-8-9(5-7)11-6-10-8/h1-2,5,12H,3-4,6H2 |
InChIキー |
IMEQHZBNJVZGIB-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CCS |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-tosyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B8788533.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,2,4-oxadiazol-5-yl)-](/img/structure/B8788539.png)



![Methyl 5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B8788576.png)






